molecular formula C17H14O3S B1682369 Zaltoprofen CAS No. 74711-43-6

Zaltoprofen

Cat. No. B1682369
CAS RN: 74711-43-6
M. Wt: 298.4 g/mol
InChI Key: MUXFZBHBYYYLTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04247706

Procedure details

To a mixture of 150 mg of 2-(10,11-dihydro-10-oxodibenzo[b,f]-thiepin-2-yl)-propionamide and 2 ml of ethanol was added 400 mg of potassium hydroxide in 2 ml of water, and the mixture was refluxed with stirring for 6 hours. After the completion of the reaction, ethanol was removed by distillation to obtain a residue to which was added water. The residue was washed with ethyl acetate, and an alkaline layer was acidified with hydrochloric acid and extracted with ethyl acetate. The extract was washed with a saturated sodium chloride solution and dried over anhydrous sodium sulfate. The solvent was removed by distillation to obtain a brown oil substance, which was chromatographed over 4 g of silica gel and eluted with benzene-chloroform (1:1) to obtain a light yellow oil substance. This substance was recrystallized from benzene-n-hexane, thereby obtaining 96 mg (yield: 64%) of 2-(10,11-dihydro-10-oxodibenzo[b,f]thiepin-2-yl)-propionic acid as pale yellow crystals having a melting point of 130.5°-131.5° C.
Name
2-(10,11-dihydro-10-oxodibenzo[b,f]-thiepin-2-yl)-propionamide
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[S:6][C:5]2[CH:13]=[CH:14][C:15]([CH:17]([CH3:21])[C:18](N)=[O:19])=[CH:16][C:4]=2[CH2:3]1.C([OH:24])C.[OH-].[K+]>O>[O:1]=[C:2]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[S:6][C:5]2[CH:13]=[CH:14][C:15]([CH:17]([CH3:21])[C:18]([OH:24])=[O:19])=[CH:16][C:4]=2[CH2:3]1 |f:2.3|

Inputs

Step One
Name
2-(10,11-dihydro-10-oxodibenzo[b,f]-thiepin-2-yl)-propionamide
Quantity
150 mg
Type
reactant
Smiles
O=C1CC2=C(SC3=C1C=CC=C3)C=CC(=C2)C(C(=O)N)C
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
400 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
CUSTOM
Type
CUSTOM
Details
was removed by distillation
CUSTOM
Type
CUSTOM
Details
to obtain a residue to which
WASH
Type
WASH
Details
The residue was washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation
CUSTOM
Type
CUSTOM
Details
to obtain a brown oil substance, which
CUSTOM
Type
CUSTOM
Details
was chromatographed over 4 g of silica gel
WASH
Type
WASH
Details
eluted with benzene-chloroform (1:1)
CUSTOM
Type
CUSTOM
Details
to obtain a light yellow oil substance
CUSTOM
Type
CUSTOM
Details
This substance was recrystallized from benzene-n-hexane

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
O=C1CC2=C(SC3=C1C=CC=C3)C=CC(=C2)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 96 mg
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04247706

Procedure details

To a mixture of 150 mg of 2-(10,11-dihydro-10-oxodibenzo[b,f]-thiepin-2-yl)-propionamide and 2 ml of ethanol was added 400 mg of potassium hydroxide in 2 ml of water, and the mixture was refluxed with stirring for 6 hours. After the completion of the reaction, ethanol was removed by distillation to obtain a residue to which was added water. The residue was washed with ethyl acetate, and an alkaline layer was acidified with hydrochloric acid and extracted with ethyl acetate. The extract was washed with a saturated sodium chloride solution and dried over anhydrous sodium sulfate. The solvent was removed by distillation to obtain a brown oil substance, which was chromatographed over 4 g of silica gel and eluted with benzene-chloroform (1:1) to obtain a light yellow oil substance. This substance was recrystallized from benzene-n-hexane, thereby obtaining 96 mg (yield: 64%) of 2-(10,11-dihydro-10-oxodibenzo[b,f]thiepin-2-yl)-propionic acid as pale yellow crystals having a melting point of 130.5°-131.5° C.
Name
2-(10,11-dihydro-10-oxodibenzo[b,f]-thiepin-2-yl)-propionamide
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[S:6][C:5]2[CH:13]=[CH:14][C:15]([CH:17]([CH3:21])[C:18](N)=[O:19])=[CH:16][C:4]=2[CH2:3]1.C([OH:24])C.[OH-].[K+]>O>[O:1]=[C:2]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[S:6][C:5]2[CH:13]=[CH:14][C:15]([CH:17]([CH3:21])[C:18]([OH:24])=[O:19])=[CH:16][C:4]=2[CH2:3]1 |f:2.3|

Inputs

Step One
Name
2-(10,11-dihydro-10-oxodibenzo[b,f]-thiepin-2-yl)-propionamide
Quantity
150 mg
Type
reactant
Smiles
O=C1CC2=C(SC3=C1C=CC=C3)C=CC(=C2)C(C(=O)N)C
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
400 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
CUSTOM
Type
CUSTOM
Details
was removed by distillation
CUSTOM
Type
CUSTOM
Details
to obtain a residue to which
WASH
Type
WASH
Details
The residue was washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation
CUSTOM
Type
CUSTOM
Details
to obtain a brown oil substance, which
CUSTOM
Type
CUSTOM
Details
was chromatographed over 4 g of silica gel
WASH
Type
WASH
Details
eluted with benzene-chloroform (1:1)
CUSTOM
Type
CUSTOM
Details
to obtain a light yellow oil substance
CUSTOM
Type
CUSTOM
Details
This substance was recrystallized from benzene-n-hexane

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
O=C1CC2=C(SC3=C1C=CC=C3)C=CC(=C2)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 96 mg
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.